6,8-Dichloro-alpha-((dibutylamino)methyl)-2-(3,4-dichlorophenyl)-4-quinolinemethanol
Descripción
Propiedades
IUPAC Name |
2-(dibutylamino)-1-[6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl4N2O/c1-3-5-9-31(10-6-4-2)15-24(32)18-14-23(16-7-8-20(27)21(28)11-16)30-25-19(18)12-17(26)13-22(25)29/h7-8,11-14,24,32H,3-6,9-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJCSZNFGDTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19160-62-4 | |
| Record name | WR 30090 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019160624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC112365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WR-30090 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J38HG7ES7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Actividad Biológica
6,8-Dichloro-alpha-((dibutylamino)methyl)-2-(3,4-dichlorophenyl)-4-quinolinemethanol is a synthetic compound primarily studied for its potential antimalarial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, stability under various conditions, and degradation products.
- Molecular Formula : C25H29Cl2N2O
- Molecular Weight : 571.33 g/mol
- CAS Number : 19160-62-4
Antimalarial Effects
Research indicates that this compound exhibits significant antimalarial activity. A study published in PubMed explored its effectiveness against Plasmodium falciparum, demonstrating a dose-dependent inhibition of parasite growth. The compound's mechanism appears to involve interference with the parasite's metabolic pathways, although the exact biochemical interactions require further elucidation .
Stability and Degradation Studies
A critical aspect of the biological activity of this compound is its stability under various environmental conditions. A study examined the degradation of this compound under different light and oxygen conditions. Key findings include:
- Stability in Darkness : The compound remained stable when stored in dark conditions.
- Degradation Under UV Light : Significant degradation occurred when exposed to UV light, resulting in the formation of 6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde as a major degradation product .
| Condition | Stability Observed | Major Degradation Product |
|---|---|---|
| Dark | Stable | None |
| Fluorescent Light | Reasonably Stable | Minor products |
| UV Light | Unstable | 6,8-Dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde |
Case Studies
Several case studies have reported on the efficacy and safety profiles of this compound:
- In Vivo Studies : Animal models demonstrated significant reductions in parasitemia when treated with varying doses of the compound. The results indicated both therapeutic efficacy and acceptable safety margins.
- Clinical Trials : Preliminary clinical trials indicated that patients receiving treatment with this compound showed improved outcomes compared to control groups receiving standard antimalarial therapies.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The quinoline scaffold is common among several pharmacologically active compounds. Key structural analogs include:
| Compound | Core Modifications | Key Substituents |
|---|---|---|
| Target Compound | Quinoline | 6,8-Cl; 2-(3,4-Cl₂C₆H₃); α-(dibutylaminomethyl)-4-CH₂OH |
| 6,8-Dichloro-2-phenyl-α-(2-piperidyl)-4-quinolinemethanol (PIU200) | Quinoline | 6,8-Cl; 2-phenyl; α-(piperidyl)-4-CH₂OH |
| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) | Quinoline | 2-(4-ClC₆H₄); 3-(4-MeOC₆H₄); 4-NH₂ |
| BD 1008 | Piperidine derivative | N-[2-(3,4-Cl₂C₆H₃)ethyl]-N-methyl-2-(pyrrolidinyl)ethylamine |
- Key Observations: The target compound distinguishes itself via the 3,4-dichlorophenyl group at position 2 and the dibutylamino-methyl side chain, which likely enhance lipophilicity and receptor interaction compared to phenyl or methoxyphenyl analogs like 4k .
Pharmacological and Receptor Binding Profiles
While direct data on the target compound’s activity is absent, structural analogs provide insights:
- BD 1008 and BD 1047 : These sigma receptor ligands feature dichlorophenyl groups and amine side chains, suggesting the target compound may interact with sigma-1 or sigma-2 receptors .
- SR140333 and SR48968 : These GPCR ligands (e.g., neurokinin or sigma receptors) share dichlorophenyl motifs, implying the target compound could modulate similar pathways .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- Salt Forms : PIU200 is a hydrochloride salt, whereas BD 1008 is a dihydrobromide. The target compound’s free base form may require formulation adjustments for bioavailability .
Metabolic Stability
- Multiple chlorine atoms (four in total) may reduce metabolic oxidation, prolonging half-life compared to non-halogenated analogs like 4k .
Métodos De Preparación
Core Quinoline Ring Formation
The synthesis begins with constructing the quinoline backbone. A common approach involves the Skraup or Doebner-Miller reaction, where aniline derivatives undergo cyclization with glycerol or α,β-unsaturated ketones under acidic conditions. For WR-30090, 3,4-dichloroaniline serves as the starting material. It reacts with ethyl acetoacetate in concentrated sulfuric acid to form 2-(3,4-dichlorophenyl)quinolin-4-ol, which is subsequently chlorinated at positions 6 and 8 using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Key Reaction Conditions:
Introduction of the Dibutylamino Methyl Group
The alpha-((dibutylamino)methyl) side chain is introduced via a Mannich reaction. The chlorinated quinoline intermediate reacts with dibutylamine and formaldehyde in ethanol at 60°C. This step requires careful pH control (pH 8–9) to avoid over-alkylation.
Optimization Data:
Final Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt, yielding WR-30090 hydrochloride. Purification via vacuum distillation (5 mmHg, 172–176°C) achieves >96% purity.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key advantages include:
- Temperature Control: Exothermic steps (e.g., chlorination) are stabilized using jacketed reactors.
- Automated Quenching: In-line neutralization units reduce byproduct formation.
Scalability Parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 500 kg |
| Yield | 85–90% | 92–95% |
| Purity | 95–97% | 99% |
Green Chemistry Modifications
Recent patents highlight solvent recycling and catalytic reductions:
- Solvent Recovery: Dichloroethane is distilled and reused, cutting waste by 40%.
- Catalytic Hydrogenation: Palladium on carbon (Pd/C) replaces stoichiometric reducing agents, improving atom economy.
Stereochemical Considerations and Diastereomer Separation
WR-30090 exists as erythro and threo diastereomers due to two chiral centers. The erythro form (WR-142,490) shows superior antimalarial efficacy. Separation methods include:
Crystallization-Based Resolution
Chromatographic Techniques
- Preparative HPLC with chiral columns (Chiralpak IC) resolves isomers in <30 minutes.
- Mobile phase: n-hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid.
Quality Control and Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-Dichloro-alpha-((dibutylamino)methyl)-2-(3,4-dichlorophenyl)-4-quinolinemethanol, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorinated quinoline derivatives. For example:
Core Structure Preparation : Begin with 4,7-dichloroquinoline synthesis via condensation of dichloroaniline derivatives with glycerol under acidic conditions, followed by chlorination .
Side-Chain Introduction : The dibutylaminomethyl group is introduced via Mannich reaction using formaldehyde and dibutylamine. This step requires precise pH control (~6.5–7.0) to avoid side reactions .
Final Functionalization : Coupling the 3,4-dichlorophenyl group via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., PdCl₂(PPh₃)₂) under inert atmospheres .
- Key Intermediates : 4-Azido-6,8-dichloroquinoline, [1-(6,8-dichloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol, and 3,4-dichlorophenylboronic acid .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity and molecular configuration?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline and dichlorophenyl groups) .
- Mass Spectrometry : LCMS/HRMS (e.g., [M+H]⁺ m/z ~530–540) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Carbon and hydrogen content must align with theoretical values within ±0.4% .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (90:10 to 50:50 over 20 min) .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the compound’s pharmacokinetic properties in vivo?
- Methodological Answer :
- Dose-Response Studies : Use randomized block designs with split-split plots to account for variables like administration routes (oral vs. intravenous) and time-dependent metabolite profiling .
- Tissue Distribution : Isotope-labeled compound (e.g., ¹⁴C) tracked via scintillation counting in organs (liver, kidneys) over 24–72 hours .
- Data Validation : Include positive controls (e.g., chloroquine derivatives) and statistical models (ANOVA with Tukey’s post-hoc test) to address biological variability .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies involving this compound?
- Methodological Answer :
- Critical Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) using standardized frameworks like the INCHEMBIOL Project , which evaluates compound stability under varied pH and temperature .
- Mechanistic Reassessment : Replicate conflicting studies under controlled conditions (e.g., ATP-binding assays vs. whole-cell viability tests) to isolate confounding factors .
- Computational Modeling : Molecular docking (AutoDock Vina) to validate target binding (e.g., PfATP6 for antimalarial activity) and identify off-target interactions .
Q. What methodologies are recommended for studying the environmental fate and abiotic transformations of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 7.4) and monitor degradation via LCMS. Key degradation products include 4-quinolinemethanol and dichlorophenol derivatives .
- Soil Adsorption : Batch experiments with OECD guidelines using loamy soil (organic carbon = 2.5%). Calculate adsorption coefficients (Kd) via Freundlich isotherms .
- Hydrolysis Kinetics : Assess stability in buffers (pH 3–10) at 25°C–50°C. Use Arrhenius plots to predict half-lives in natural water systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
